molecular formula C12H23N3O7 B1616524 H-Thr-Thr-Thr-OH CAS No. 56395-09-6

H-Thr-Thr-Thr-OH

Cat. No.: B1616524
CAS No.: 56395-09-6
M. Wt: 321.33 g/mol
InChI Key: COYHRQWNJDJCNA-UHFFFAOYSA-N
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Description

The compound “H-Thr-Thr-Thr-OH” is a tripeptide consisting of three threonine amino acids linked together Threonine is an essential amino acid used in the biosynthesis of proteins It contains an α-amino group, a carboxyl group, and a side chain containing a hydroxyl group, making it a polar, uncharged amino acid

Mechanism of Action

Target of Action

The primary targets of H-Thr-Thr-Thr-OH, also known as Thr-Thr-Thr, are the thyroid hormone receptors (TRs), specifically the isoforms and subtypes TR α 1, TR β 1, and TR β 2 . These receptors are encoded by the THRA and THRB genes . The receptors belong to the nuclear receptor superfamily, which contains 48 human genes encoding a number of ligand-dependent transcription factors that bind directly to DNA .

Mode of Action

The compound interacts with its targets, the thyroid hormone receptors, by binding to them. This binding changes the conformation of the ligand-binding domain of the receptors, favoring the recruitment of transcription coactivators on chromatin at the expense of corepressors . This interaction leads to changes in gene expression .

Biochemical Pathways

The action of this compound affects the thyroid hormone signaling pathways . These pathways involve the regulation of gene expression by thyroid hormones (THs), including 3,3′,5-triiodo- l -thyronine (T3) and thyroxine (T4) . The receptors can bind DNA as homodimers or, most commonly, as heterodimers with retinoid X receptor (RXR). These dimers recognize specific DNA sequences called thyroid response elements (TREs) .

Pharmacokinetics

Peptides often present poorer bioavailability and lower metabolic stability compared to traditional drugs . The process of conversion of a peptide into a small molecule often involves reducing the peptide to the minimum active sequence (MAS), testing truncated peptides from the C- and N- termini alternatively .

Result of Action

The result of the action of this compound is the regulation of gene expression . This regulation exerts a host of physiological effects . The binding of the compound to the receptors changes the conformation of the ligand-binding domain, favoring the recruitment of transcription coactivators on chromatin at the expense of corepressors .

Biochemical Analysis

Biochemical Properties

Thr-Thr-Thr is involved in several biochemical reactions due to its unique structure and the presence of hydroxyl groups on the threonine residues. These hydroxyl groups can form hydrogen bonds, making Thr-Thr-Thr a versatile molecule in biochemical interactions. Thr-Thr-Thr interacts with various enzymes, proteins, and other biomolecules. For instance, it can be phosphorylated by threonine kinases, which play a role in cell signaling pathways. Additionally, Thr-Thr-Thr can undergo glycosylation, which affects its stability and function in biochemical processes .

Cellular Effects

Thr-Thr-Thr influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. In cell signaling pathways, the phosphorylation of Thr-Thr-Thr by threonine kinases can activate or inhibit downstream signaling molecules, thereby regulating cellular responses. Thr-Thr-Thr also affects gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, Thr-Thr-Thr plays a role in the synthesis of proteins and other biomolecules, contributing to overall cellular function .

Molecular Mechanism

At the molecular level, Thr-Thr-Thr exerts its effects through various mechanisms. One key mechanism is the binding interaction with enzymes and proteins. For example, the phosphorylation of Thr-Thr-Thr by threonine kinases alters its conformation, enabling it to interact with other signaling molecules. This interaction can lead to the activation or inhibition of specific pathways, depending on the cellular context. Additionally, Thr-Thr-Thr can act as a substrate for glycosylation, which modifies its function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thr-Thr-Thr can change over time due to its stability and degradation. Studies have shown that Thr-Thr-Thr is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can affect its long-term impact on cellular function. In vitro and in vivo studies have demonstrated that the stability of Thr-Thr-Thr is influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of Thr-Thr-Thr vary with different dosages in animal models. At low doses, Thr-Thr-Thr has been shown to enhance cellular function and promote protein synthesis. At high doses, it can lead to toxic or adverse effects, such as cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range can lead to detrimental outcomes .

Metabolic Pathways

Thr-Thr-Thr is involved in several metabolic pathways, including protein synthesis and degradation. It interacts with enzymes such as threonine dehydratase and threonine aldolase, which play roles in its catabolism. These interactions affect the levels of metabolites such as glycine and acetyl-CoA, influencing overall metabolic flux. Additionally, Thr-Thr-Thr can be incorporated into proteins, affecting their structure and function .

Transport and Distribution

Within cells and tissues, Thr-Thr-Thr is transported and distributed through various mechanisms. It can be transported by specific amino acid transporters, which facilitate its uptake into cells. Once inside the cell, Thr-Thr-Thr can interact with binding proteins that influence its localization and accumulation. These interactions can affect its availability for biochemical reactions and its overall function within the cell .

Subcellular Localization

The subcellular localization of Thr-Thr-Thr is influenced by targeting signals and post-translational modifications. For instance, phosphorylation and glycosylation can direct Thr-Thr-Thr to specific cellular compartments, such as the nucleus or mitochondria. These localizations can affect its activity and function, enabling it to participate in compartment-specific biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-Thr-Thr-Thr-OH” can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process typically uses fluorenylmethyloxycarbonyl (Fmoc) protection for the amino group and tert-butyl (tBu) protection for the hydroxyl group of threonine.

    Coupling Reaction: The first threonine residue is attached to the solid support via its carboxyl group. The Fmoc group is then removed using a base such as piperidine, exposing the amino group for the next coupling reaction.

    Deprotection and Coupling: The second threonine residue, protected with Fmoc and tBu groups, is coupled to the first residue using a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). This process is repeated for the third threonine residue.

    Final Deprotection and Cleavage: After the final coupling, the peptide is cleaved from the solid support, and the protecting groups are removed using a cleavage cocktail containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of “this compound” follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in threonine residues can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The carbonyl groups formed from oxidation can be reduced back to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by another nucleophile such as a halide or an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution with amines or other nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from hydroxyl groups.

    Reduction: Conversion of carbonyl groups back to hydroxyl groups.

    Substitution: Formation of substituted threonine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, “H-Thr-Thr-Thr-OH” is used as a model compound to study peptide synthesis, folding, and stability. It serves as a building block for more complex peptides and proteins, allowing researchers to investigate the effects of multiple threonine residues on peptide properties.

Biology

In biological research, “this compound” is used to study protein-protein interactions, enzyme-substrate specificity, and post-translational modifications. It is also employed in the development of peptide-based drugs and therapeutic agents.

Medicine

In medicine, “this compound” has potential applications in drug delivery systems, vaccine development, and as a therapeutic agent for various diseases. Its ability to form hydrogen bonds and interact with biological molecules makes it a valuable tool in medical research.

Industry

In the industrial sector, “this compound” is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in biotechnology, pharmaceuticals, and materials science.

Comparison with Similar Compounds

Similar Compounds

    Serine: An amino acid similar to threonine but with a hydroxyl group attached to a methylene group instead of a methyl group.

    Allothreonine: A stereoisomer of threonine with a different spatial arrangement of the hydroxyl and amino groups.

    Valine: An amino acid with a similar structure but lacking the hydroxyl group, making it non-polar and hydrophobic.

Uniqueness

“H-Thr-Thr-Thr-OH” is unique due to the presence of three consecutive threonine residues, which can form multiple hydrogen bonds and interact with other molecules in a specific manner. This tripeptide structure allows for unique folding patterns and interactions that are not possible with single threonine residues or other amino acids.

Properties

IUPAC Name

2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O7/c1-4(16)7(13)10(19)14-8(5(2)17)11(20)15-9(6(3)18)12(21)22/h4-9,16-18H,13H2,1-3H3,(H,14,19)(H,15,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYHRQWNJDJCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319392
Record name 2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56395-09-6
Record name NSC344682
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Thr-Thr-Thr interact with DNA?

A1: Research suggests Thr-Thr-Thr interacts with DNA through groove binding. [] This interaction was observed in a physiological environment using UV-Vis spectrophotometry and gel electrophoresis. []

Q2: What is the binding affinity of Thr-Thr-Thr to DNA?

A2: The binding constant (K) of Thr-Thr-Thr to DNA was determined to be 6.4×105 L·mol-1, indicating a relatively strong interaction. []

Q3: What is the maximum binding number of Thr-Thr-Thr to DNA?

A3: The maximum binding number (n), representing the number of Thr-Thr-Thr molecules that can bind to a single DNA molecule, was found to be 7.04. []

Q4: Does Thr-Thr-Thr play a role in HIV infection?

A4: While not directly involved in HIV infection, Thr-Thr-Thr constitutes a portion of the CD4 receptor-binding site on the HIV envelope protein gp120. [] This site facilitates the virus's interaction with T4 lymphocytes. []

Q5: Is Thr-Thr-Thr a component of any biologically active peptides?

A5: Yes, Thr-Thr-Thr is a fragment of Peptide T, an octapeptide (H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH) that has been studied for its potential to inhibit HIV infectivity and stimulate monocyte migration. [, , ]

Q6: How does the conformation of Thr-Thr-Thr contribute to the biological activity of Peptide T?

A6: Studies indicate that the C-terminal fragment of Peptide T, Thr-Thr-Asn-Tyr-Thr, adopts a specific conformation with two consecutive reverse turns. [, ] This conformation appears crucial for the peptide's biological activity and is retained even when embedded within unrelated peptide chains. []

Q7: What is the molecular formula of H-Thr-Thr-Thr-OH?

A7: The molecular formula of this compound is C12H23N3O7.

Q8: What is the molecular weight of this compound?

A8: The molecular weight of this compound is 321.33 g/mol.

Q9: Is there spectroscopic data available for this compound?

A9: Yes, 1H-NMR studies have been conducted on this compound (as part of Peptide T and its C-terminal pentapeptide fragment) in DMSO solution. [] These studies revealed nuclear Overhauser enhancements (NOEs), ring-current shifts, and temperature coefficient data, providing insights into the peptide's conformational preferences. []

Q10: How do modifications to the Thr-Thr-Thr sequence affect the activity of Peptide T?

A10: Studies on Peptide T analogues indicate that the Thr residues at positions 5 and 8 are crucial for its chemotactic activity. [] Substitutions at these positions, even with seemingly minor changes like alpha-amino butyric acid (Abu) for Thr, significantly diminish the peptide's biological activity. []

Q11: Is the N-terminal Thr residue essential for Peptide T activity?

A11: Research suggests that the hydroxyl group and free amino function of the N-terminal Thr residue are not essential for Peptide T's interaction with the CD4 receptor and its chemotactic activity. []

Q12: Does the C-terminal carboxyl group play a role in Peptide T's activity?

A12: Yes, the C-terminal carboxyl group appears crucial for the potent chemotactic activity of the C-terminal pentapeptide fragment of Peptide T (H-Thr-Thr-Asn-Tyr-Thr-OH). []

Q13: What is known about the stability of Peptide T and its analogues?

A13: While specific stability data for Peptide T is limited in the provided research, studies have investigated the metabolic stability of the peptide and its analogues in vitro. [] These studies focused on the impact of structural modifications on the peptide's susceptibility to enzymatic degradation. []

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